

Spectroscopic data of Pyridin-4-YL-methanethiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyridin-4-YL-methanethiol*

Cat. No.: *B154844*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Pyridin-4-YL-methanethiol**

Authored by: A Senior Application Scientist Abstract

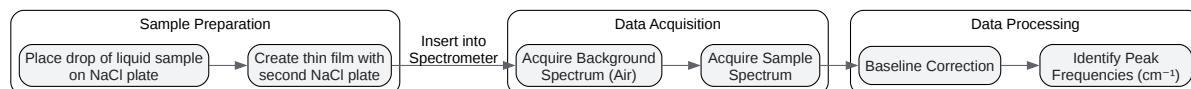
Pyridin-4-YL-methanethiol (CAS No. 1822-53-3) is a pivotal building block in medicinal chemistry and materials science, primarily owing to its versatile chemical functionalities: a nucleophilic thiol group and a pyridine ring capable of hydrogen bonding and metal coordination.^{[1][2]} Its role as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals underscores the critical need for unambiguous structural confirmation and purity assessment.^[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. We delve into the theoretical underpinnings of each technique, present validated experimental protocols, and offer expert interpretation of the resulting spectral data. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of pyridine-containing scaffolds.

Molecular Structure and Physicochemical Properties

Pyridin-4-YL-methanethiol, also known as 4-(mercaptomethyl)pyridine, possesses a molecular formula of C₆H₇NS and a molecular weight of 125.19 g/mol .^[3] The structure

features a methylene (-CH₂-) bridge linking a thiol (-SH) group to the C4 position of a pyridine ring. This unique arrangement dictates its chemical reactivity and provides distinct spectroscopic signatures.

Property	Value	Source
CAS Number	1822-53-3	[3]
Molecular Formula	C ₆ H ₇ NS	[4]
Molecular Weight	125.19 g/mol	[3]
Boiling Point	109-111 °C (at 8 Torr)	[1]
IUPAC Name	pyridin-4-ylmethanethiol	[3]


Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: FT-IR spectroscopy is the first line of analysis for functional group identification. For **Pyridin-4-YL-methanethiol**, the primary diagnostic signals are the S-H stretch of the thiol and the various vibrations associated with the 4-substituted pyridine ring. The absence of strong absorptions in the O-H region (~3200-3600 cm⁻¹) and the C=O region (~1650-1800 cm⁻¹) is a crucial indicator of sample purity, confirming the absence of common oxidation byproducts or starting material contaminants.

Experimental Protocol: FT-IR Data Acquisition (Neat Liquid)

- Sample Preparation: Ensure the sample is dry, as moisture can introduce a broad O-H signal. Place one drop of **Pyridin-4-YL-methanethiol** (a colorless to slightly yellow liquid) directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Apparatus Setup: Place a second salt plate on top of the first to create a thin liquid film.
- Background Scan: Place the assembled plates into the spectrometer's sample holder and run a background scan to subtract atmospheric H₂O and CO₂ signals.

- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.
- Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

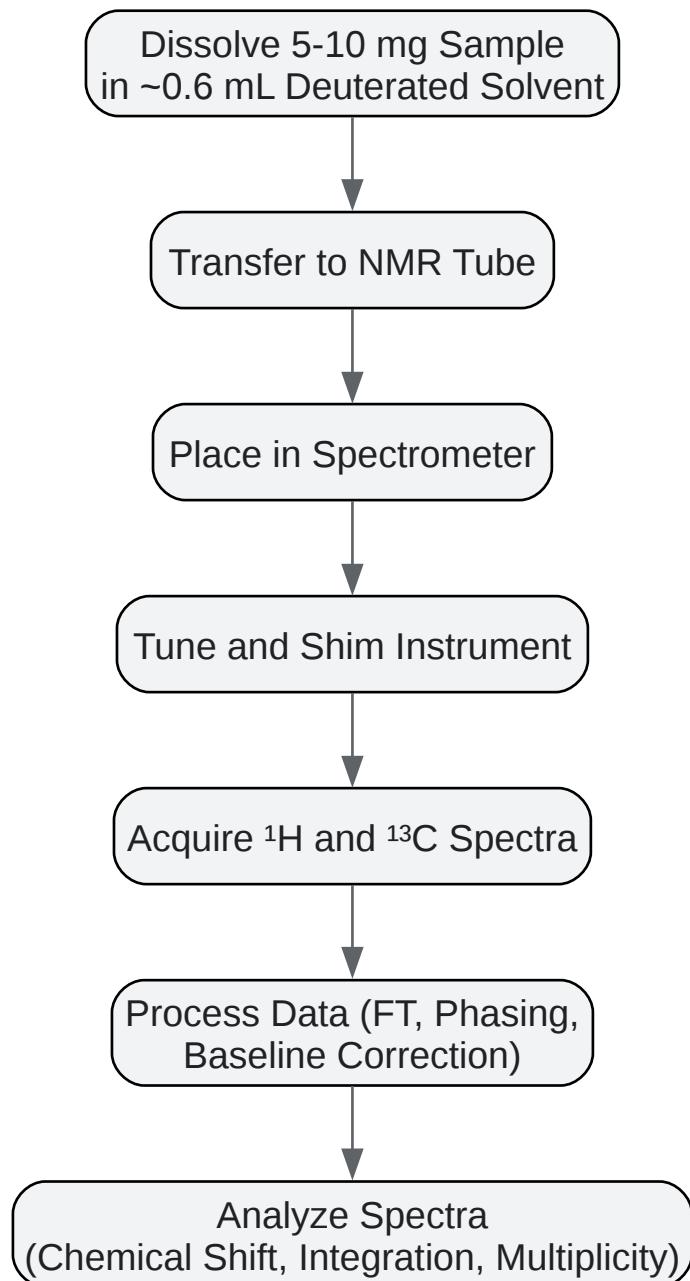
[Click to download full resolution via product page](#)

Figure 1: Standard workflow for FT-IR analysis of a liquid sample.

Interpretation of Predicted IR Spectrum

The following table summarizes the expected characteristic absorption bands for **Pyridin-4-YL-methanethiol**, based on established frequencies for its constituent functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale & Comments
~3050-3010	Aromatic C-H Stretch	Medium-Weak	Characteristic of sp ² C-H bonds on the pyridine ring.[5]
~2930, ~2850	Aliphatic C-H Stretch	Medium-Weak	Symmetric and asymmetric stretching of the methylene (-CH ₂) group.
~2550	S-H Stretch	Weak	This is the definitive peak for the thiol group. It is often weak and can be broad.[6] Its presence is a key identifier.
~1600, ~1560, ~1480	C=C, C=N Ring Stretch	Strong-Medium	Aromatic ring stretching vibrations are characteristic of the pyridine moiety.[7]
~1420	CH ₂ Scissoring	Medium	Bending vibration of the methylene group.
~810	C-H Out-of-Plane Bend	Strong	Strong band indicative of 1,4-disubstitution (para) on an aromatic ring.


Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For **Pyridin-4-YL-methanethiol**, ¹H NMR will confirm the substitution pattern of the pyridine ring and the presence of the methylene and thiol protons. The key is to observe the characteristic AA'BB' or doublet-of-doublets pattern for the aromatic protons, a singlet for the

CH₂ group, and a triplet for the SH proton (which couples to the adjacent CH₂). ¹³C NMR will confirm the number of unique carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common first choice.
- Sample Preparation: Dissolve approximately 5-10 mg of **Pyridin-4-YL-methanethiol** in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) typically serves as the internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire a 1D proton spectrum. A standard acquisition might involve a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.
 - ¹³C NMR: Acquire a 1D carbon spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) are typically required.
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H NMR signals and pick all peaks.

[Click to download full resolution via product page](#)

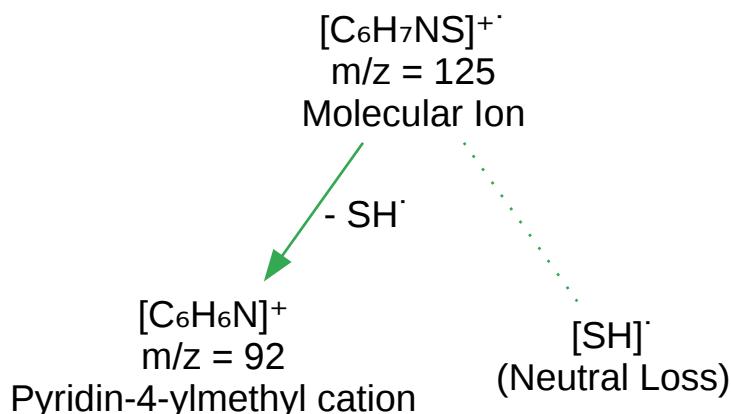
Figure 2: General workflow for NMR sample preparation and analysis.

Interpretation of Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comments
~8.50	Doublet (d)	2H	H-2, H-6	Protons ortho to the nitrogen in a pyridine ring are deshielded and appear far downfield. ^[8] They are equivalent due to symmetry.
~7.25	Doublet (d)	2H	H-3, H-5	Protons meta to the nitrogen are less deshielded. They are also equivalent.
~3.70	Doublet (d)	2H	-CH ₂ -	The methylene protons are adjacent to the electron- withdrawing pyridine ring and the sulfur atom. They will be split by the thiol proton.
~1.70	Triplet (t)	1H	-SH	The thiol proton signal is variable and can be broad. It couples to the two adjacent methylene protons, resulting in a triplet. Its

position can shift
with
concentration
and temperature.

Interpretation of Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)


Chemical Shift (δ , ppm)	Assignment	Rationale & Comments
~150.0	C-2, C-6	Carbons adjacent to the nitrogen are significantly deshielded. [9] [10]
~149.0	C-4	The substituted carbon (ipso-carbon) appears downfield.
~122.0	C-3, C-5	These carbons show a chemical shift typical for sp^2 carbons in a pyridine ring. [9] [10]
~35.0	$-\text{CH}_2-$	Aliphatic carbon attached to sulfur and an aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity. Electron Ionization (EI) is a common technique that also yields a reproducible fragmentation pattern, or "fingerprint," which can be used for structural elucidation. For **Pyridin-4-YL-methanethiol**, we expect a strong molecular ion peak (M^+) at m/z 125. The most logical fragmentation pathway involves the cleavage of the benzylic C-S bond, which is typically the weakest bond, leading to a stable pyridin-4-ylmethyl cation.

Experimental Protocol: GC-MS with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Method: Inject a small volume (e.g., 1 μ L) into the Gas Chromatograph. Use a suitable column (e.g., DB-5) and a temperature program that allows for the elution of the analyte as a sharp peak (e.g., ramp from 50°C to 250°C).
- MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Analysis: Scan a mass range appropriate for the analyte (e.g., m/z 35-300).
- Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the analyte's GC peak. Analyze the major fragment ions.

[Click to download full resolution via product page](#)

Figure 3: Predicted primary fragmentation pathway for **Pyridin-4-YL-methanethiol** under EI-MS.

Interpretation of Predicted Mass Spectrum (EI)

m/z	Proposed Fragment	Rationale & Comments
125	$[\text{C}_6\text{H}_7\text{NS}]^{+}\cdot$	Molecular Ion (M^{+}). Its presence confirms the molecular weight. ^[3]
92	$[\text{C}_6\text{H}_6\text{N}]^{+}$	Base Peak. Loss of the $\cdot\text{SH}$ radical (33 Da) from the molecular ion. This fragment (pyridin-4-ylmethyl cation) is highly stabilized by the aromatic ring and is expected to be the most abundant ion.
91	$[\text{C}_6\text{H}_5\text{N}]^{+}\cdot$	Loss of H_2S from the molecular ion.
65	$[\text{C}_5\text{H}_5]^{+}$	Fragmentation of the pyridine ring, a common pathway for pyridine derivatives.

Conclusion

The structural elucidation of **Pyridin-4-YL-methanethiol** is reliably achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy confirms the key S-H and pyridine functional groups. High-resolution NMR provides an unambiguous map of the proton and carbon skeleton, confirming the 4-substitution pattern. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable pyridin-4-ylmethyl cation. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical entity, ensuring its identity and purity for downstream applications in research and development.

References

- LookChem. Cas 1822-53-3, **PYRIDIN-4-YL-METHANETHIOL**. [\[Link\]](#)
- ChemWhat. **PYRIDIN-4-YL-METHANETHIOL** CAS#: 1822-53-3. [\[Link\]](#)
- PubChem. Pyridin-4-ylmethanethiol | $\text{C}_6\text{H}_7\text{NS}$ | CID 13092602. [\[Link\]](#)
- Kennedy, B. P., & Lever, A. B. P. (1972). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. *Canadian Journal of Chemistry*, 50(21), 3488-3503. [\[Link\]](#)

- Evans, I. P., & Wilkinson, G. (1974). Complexes of pyridine-2-thiol with some transition metals. *Journal of the Chemical Society, Dalton Transactions*, (9), 946-951. [\[Link\]](#)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) for Pyridine. [\[Link\]](#)
- Hudson, R. L., & Gerakines, P. A. (2018). Infrared spectra and optical constants of solid methanethiol (CH₃SH): A new assignment for its v₆ mode. *Icarus*, 314, 114-119. [\[Link\]](#)
- Pipzine Chemicals.
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. *Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques*, 13(10), 671-676. [\[Link\]](#)
- ResearchGate. A FT-IR spectra of (a) pure pyridine.... [\[Link\]](#)
- Onysko, M. Y., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. *Macromolecular Chemistry and Physics*, 221(1), 1900327. [\[Link\]](#)
- ResearchGate. ¹³C NMR chemical shifts (δ , ppm) of pyridine in various solvents. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Pyridin-4-ylmethanethiol | C₆H₇NS | CID 13092602 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine(110-86-1) ¹³C NMR spectrum [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic data of Pyridin-4-YL-methanethiol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154844#spectroscopic-data-of-pyridin-4-yl-methanethiol\]](https://www.benchchem.com/product/b154844#spectroscopic-data-of-pyridin-4-yl-methanethiol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com